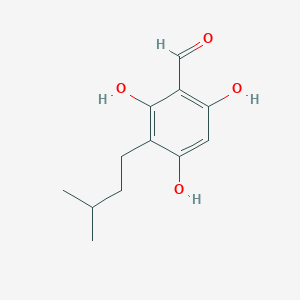
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde is an aromatic compound characterized by the presence of three hydroxyl groups and an aldehyde group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde typically involves the use of pyrogallol as a starting material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . One common method involves the reaction of pyrogallol with DMF and phosphorus oxychloride under Vilsmeier-Haack conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and modulate cellular signaling pathways, leading to its observed biological effects . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the 3-methylbutyl group, resulting in different chemical and biological properties.
2,3,4-Trihydroxybenzaldehyde: Similar structure but with hydroxyl groups in different positions, leading to variations in reactivity and applications.
2,4-Dihydroxy-3,6-dimethylbenzoate: Contains methyl groups and a carboxylate ester, differing in both structure and function.
Propriétés
Numéro CAS |
750643-46-0 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2,4,6-trihydroxy-3-(3-methylbutyl)benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-7(2)3-4-8-10(14)5-11(15)9(6-13)12(8)16/h5-7,14-16H,3-4H2,1-2H3 |
Clé InChI |
CDHOMNZFUWMGJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=C(C(=C(C=C1O)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


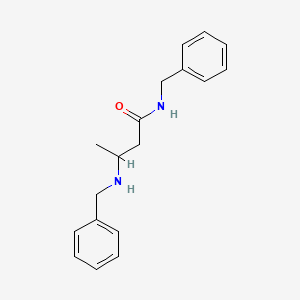
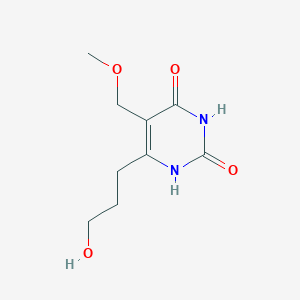
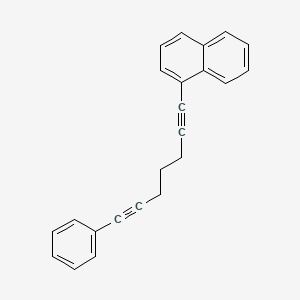
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
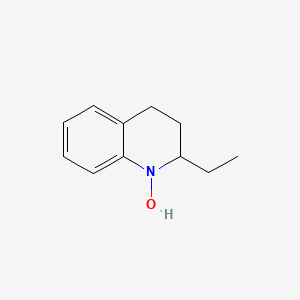
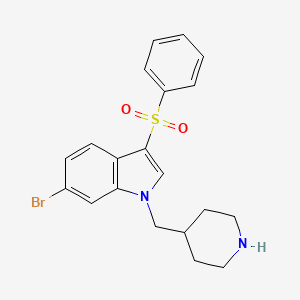
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
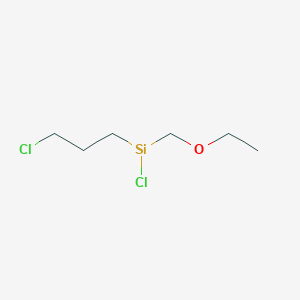
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
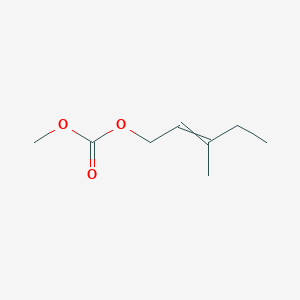
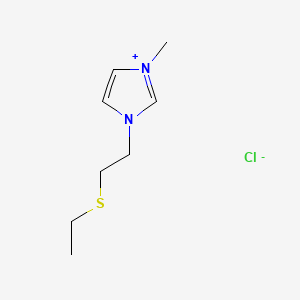
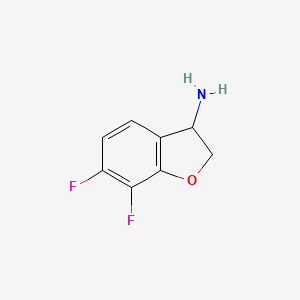
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
